molecular formula C12H14ClN B168702 1-(3-Chloropropyl)-3-methylindole CAS No. 156237-51-3

1-(3-Chloropropyl)-3-methylindole

Cat. No. B168702
M. Wt: 207.7 g/mol
InChI Key: RYWLWFUOTCVHFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloropropyl)-3-methylindole, also known as CP 47,497, is a synthetic cannabinoid that was first synthesized in 1979. It is a potent agonist of the cannabinoid receptors and has been extensively studied for its potential therapeutic applications. In

Mechanism Of Action

1-(3-Chloropropyl)-3-methylindole 47,497 acts as a potent agonist of the cannabinoid receptors, specifically CB1 and CB2. It binds to these receptors and activates them, leading to a range of physiological effects. The exact mechanism of action is not fully understood, but it is thought to involve modulation of neurotransmitter release and ion channel activity.

Biochemical And Physiological Effects

1-(3-Chloropropyl)-3-methylindole 47,497 has a range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and modulation of immune function. It has also been shown to affect appetite, body temperature, and cardiovascular function. These effects are mediated by the cannabinoid receptors, which are widely distributed throughout the body.

Advantages And Limitations For Lab Experiments

1-(3-Chloropropyl)-3-methylindole 47,497 is a useful tool for studying the cannabinoid receptors and their role in various physiological processes. It is highly potent and selective for the cannabinoid receptors, making it a valuable tool for investigating their function. However, like all synthetic cannabinoids, it has limitations in terms of its relevance to natural cannabinoid compounds and its potential for off-target effects.

Future Directions

There are many potential future directions for research on 1-(3-Chloropropyl)-3-methylindole 47,497. One area of interest is the development of more selective agonists for the cannabinoid receptors, which could have therapeutic applications with fewer side effects. Another area of interest is the investigation of the endocannabinoid system and its role in various physiological processes. Finally, there is also potential for the development of novel cannabinoid-based therapies for a range of conditions, including pain, inflammation, and neurodegenerative diseases.
In conclusion, 1-(3-Chloropropyl)-3-methylindole 47,497 is a synthetic cannabinoid with a range of potential therapeutic applications. It has been extensively studied for its effects on the cannabinoid receptors and its potential as a treatment for various conditions. While there are limitations to its use as a research tool, it remains a valuable tool for investigating the endocannabinoid system and its role in various physiological processes.

Synthesis Methods

1-(3-Chloropropyl)-3-methylindole 47,497 is synthesized by reacting 3-methylindole with 1-chloropropane in the presence of a Lewis acid catalyst. The reaction proceeds via an electrophilic substitution mechanism, and the product is purified by column chromatography.

Scientific Research Applications

1-(3-Chloropropyl)-3-methylindole 47,497 has been widely used in scientific research to study the cannabinoid receptors and their role in various physiological processes. It has been shown to have analgesic, anti-inflammatory, and anti-convulsant properties, and has been investigated for its potential use in the treatment of conditions such as chronic pain, epilepsy, and multiple sclerosis.

properties

CAS RN

156237-51-3

Product Name

1-(3-Chloropropyl)-3-methylindole

Molecular Formula

C12H14ClN

Molecular Weight

207.7 g/mol

IUPAC Name

1-(3-chloropropyl)-3-methylindole

InChI

InChI=1S/C12H14ClN/c1-10-9-14(8-4-7-13)12-6-3-2-5-11(10)12/h2-3,5-6,9H,4,7-8H2,1H3

InChI Key

RYWLWFUOTCVHFQ-UHFFFAOYSA-N

SMILES

CC1=CN(C2=CC=CC=C12)CCCCl

Canonical SMILES

CC1=CN(C2=CC=CC=C12)CCCCl

synonyms

1-(3-Chloropropyl)-3-methylindole

Origin of Product

United States

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